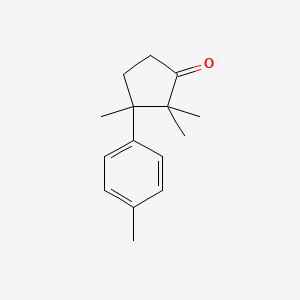

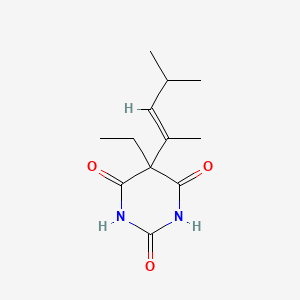

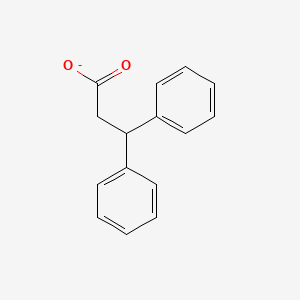

![molecular formula C45H72O2 B1240067 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate CAS No. 72467-67-5](/img/structure/B1240067.png)

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is a fluorescent cholesteryl ester derived from cholesterol and cis-parinaric acid. It is known for its unique properties as a fluorescent probe, making it valuable in various scientific research applications, particularly in the study of lipid membranes and lipoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is synthesized through the acylation of cholesterol with cis-parinaric acid. The reaction typically involves the use of fatty acid anhydride and 4-pyrrolidinopyridine as a catalyst in methylene chloride . The reaction conditions are carefully controlled to prevent polymerization, isomerization, or oxidation of the polyene fatty acids .

Industrial Production Methods

While specific industrial production methods for cholesteryl cis-parinarate are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments. The use of column chromatography under argon for purification is a common practice to ensure high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate primarily undergoes acylation reactions. It is relatively stable under mild conditions but can be sensitive to elevated temperatures and acidic environments, which may lead to polymerization or isomerization .

Common Reagents and Conditions

Reagents: Fatty acid anhydride, 4-pyrrolidinopyridine, methylene chloride.

Conditions: Ambient temperature, inert atmosphere (e.g., argon), and controlled reaction times to prevent degradation.

Major Products

The primary product of the acylation reaction is cholesteryl cis-parinarate itself. Under specific conditions, other cholesteryl esters may also be formed, depending on the fatty acid used .

Scientific Research Applications

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is widely used as a fluorescent probe in various scientific research fields:

Chemistry: Used to study the structure and organization of lipid membranes and serum lipoproteins.

Biology: Employed in fluorescence microscopy to investigate lipid-protein interactions and membrane dynamics.

Medicine: Utilized in research related to cholesterol metabolism and cardiovascular diseases.

Industry: Applied in the development of bioimaging techniques and drug delivery systems.

Mechanism of Action

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate exerts its effects through its fluorescent properties. When incorporated into lipid membranes or lipoproteins, it can be used to monitor changes in membrane organization and dynamics. The fluorescence energy transfer between cholesteryl cis-parinarate and other fluorescent molecules provides insights into the molecular interactions and structural changes within the lipid environment .

Comparison with Similar Compounds

Similar Compounds

Cholesteryl trans-parinarate: Another fluorescent cholesteryl ester with similar applications but different fluorescence properties due to the trans configuration of parinaric acid.

Cholestatrienyl oleate: A fluorescent cholesteryl ester used in similar research applications but with different structural characteristics.

Uniqueness

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is unique due to its specific cis configuration, which affects its fluorescence properties and interactions with lipid membranes. This makes it particularly valuable for studying the organization and dynamics of lipid environments .

Properties

CAS No. |

72467-67-5 |

|---|---|

Molecular Formula |

C45H72O2 |

Molecular Weight |

645 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate |

InChI |

InChI=1S/C45H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-15,26,35-36,38-42H,7,16-25,27-34H2,1-6H3/b9-8+,11-10+,13-12+,15-14+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

InChI Key |

VKFWRMXFODQCJN-GLCDNDOZSA-N |

SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Synonyms |

cholesteryl cis-parinarate cholesteryl parinaratecholesteryl parinarate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

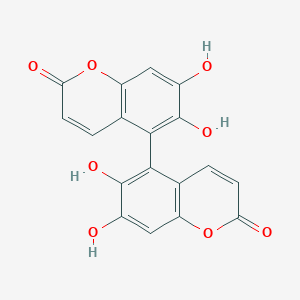

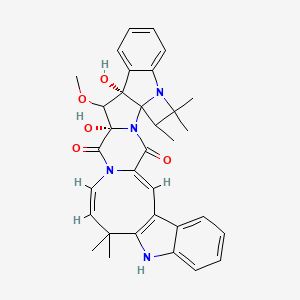

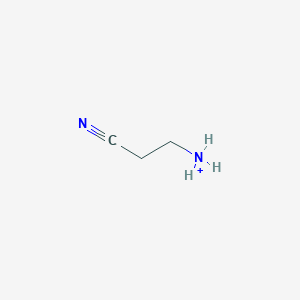

![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1239985.png)

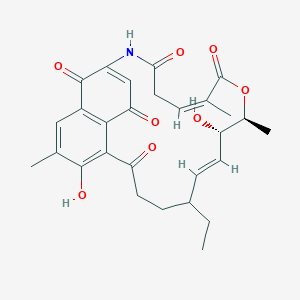

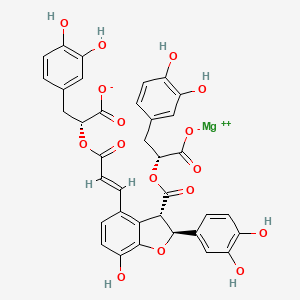

![(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1239986.png)

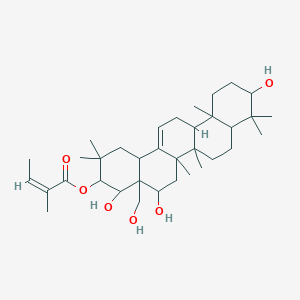

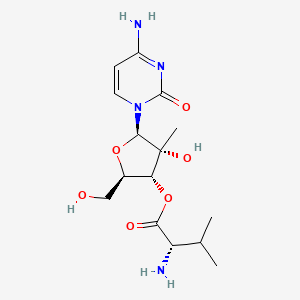

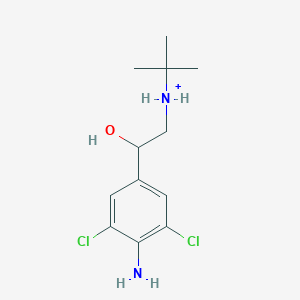

![[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1239996.png)